REACTION_CXSMILES
|
C(NC(=O)O)(C)(C)C.[CH:9]1([CH2:12][C:13]2([S:16]([NH2:19])(=[O:18])=[O:17])[CH2:15][CH2:14]2)[CH2:11][CH2:10]1.COCC1(S(N)(=O)=O)CC1>>[CH:9]1([CH2:12][C:13]2([S:16]([NH2:19])(=[O:17])=[O:18])[CH2:14][CH2:15]2)[CH2:10][CH2:11]1 |f:0.1|
|
Name
|
1-cyclopropylmethylcyclopropylsulfonylamine tert-butylcarbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NC(O)=O.C1(CC1)CC1(CC1)S(=O)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCC1(CC1)S(=O)(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The compound was purified by column chromatography over SiO2 using 0% to 60% ethyl acetate in hexanes as the eluent
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)CC1(CC1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |